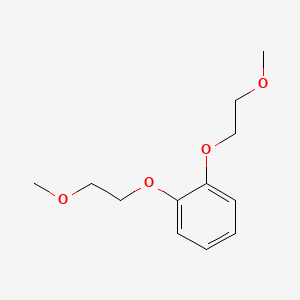

1,2-Bis(2-methoxyethoxy)benzene

Description

1,2-Bis(2-methoxyethoxy)benzene is an aromatic compound featuring a benzene ring substituted with two 2-methoxyethoxy (–OCH₂CH₂OCH₃) groups at the 1,2-positions. Its molecular formula is C₁₂H₁₈O₄, with an average molecular mass of 238.27 g/mol. The methoxyethoxy substituents impart unique solubility and electronic properties, making this compound valuable in applications such as polymer synthesis, electrolytes for batteries, and organic solvents .

Properties

CAS No. |

33332-53-5 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1,2-bis(2-methoxyethoxy)benzene |

InChI |

InChI=1S/C12H18O4/c1-13-7-9-15-11-5-3-4-6-12(11)16-10-8-14-2/h3-6H,7-10H2,1-2H3 |

InChI Key |

SREJCFAYUPEEGI-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=CC=C1OCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2-Bis(2-hydroxyethoxy)benzene

- Molecular Formula : C₁₀H₁₄O₄

- Key Differences : Replacing methoxy (–OCH₃) with hydroxyl (–OH) groups increases polarity and reactivity. The hydroxyl groups enable hydrogen bonding, enhancing water solubility but reducing stability in acidic or oxidizing environments.

- Applications : Primarily used in hydrophilic polymer matrices and chelating agents, unlike the more hydrophobic 1,2-bis(2-methoxyethoxy)benzene .

| Property | 1,2-Bis(2-methoxyethoxy)benzene | 1,2-Bis(2-hydroxyethoxy)benzene |

|---|---|---|

| Solubility in Water | Low | Moderate to High |

| Reactivity | Stable under acidic conditions | Prone to oxidation and esterification |

| Boiling Point | ~300°C (estimated) | ~250°C (decomposes) |

1,2-Bis(2-methoxyethoxy)ethane (Triglyme, CAS 112-49-2)

- Molecular Formula : C₈H₁₈O₄

- Key Differences : The absence of an aromatic benzene ring results in lower thermal stability but higher flexibility. Triglyme is fully miscible in water and hydrocarbons, making it a superior solvent for lithium-ion batteries and organic synthesis .

- Applications : Used as a solvent in electrochemical cells, whereas the benzene derivative is explored for rigid polymer backbones .

| Property | 1,2-Bis(2-methoxyethoxy)benzene | 1,2-Bis(2-methoxyethoxy)ethane |

|---|---|---|

| Aromaticity | Yes (benzene ring) | No (aliphatic chain) |

| Water Solubility | Insoluble | Fully miscible |

| Thermal Stability | High (>250°C) | Moderate (~160°C) |

1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene

- Molecular Formula : C₂₀H₃₄O₄

- Key Differences: The tert-butyl groups introduce steric hindrance, reducing molecular packing density. This compound exhibits enhanced solubility in non-polar solvents compared to the unsubstituted 1,2-bis(2-methoxyethoxy)benzene .

- Applications: Potential use in liquid crystals or porous materials due to bulky substituents .

Bis(2-methoxyethyl) Ether (CAS 111-96-6)

- Molecular Formula : C₆H₁₄O₃

- Key Differences : A simpler glycol ether lacking the benzene ring. Classified as a hazardous glycol ether with reproductive toxicity, unlike the less toxic 1,2-bis(2-methoxyethoxy)benzene .

- Applications : Restricted in industrial use due to toxicity, while the benzene derivative is under investigation for safer alternatives in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.